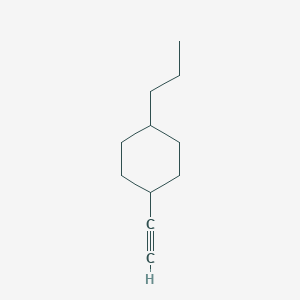
1-Ethynyl-4-propylcyclohexane
描述
1-Ethynyl-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethynyl group (-C≡CH) attached to the first carbon and a propyl group (-C3H7) attached to the fourth carbon of the cyclohexane ring. The molecular formula of this compound is C11H18.
准备方法
The synthesis of 1-Ethynyl-4-propylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically starts with the preparation of 4-propylcyclohexanone, which is then subjected to an ethynylation reaction using acetylene gas in the presence of a strong base such as sodium amide (NaNH2). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
1-Ethynyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The cyclohexane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield 4-propylcyclohexanone, while reduction may produce 1-ethyl-4-propylcyclohexane.
科学研究应用
1-Ethynyl-4-propylcyclohexane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological processes involving cycloalkanes and their derivatives. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications. Its structural features could be exploited in the design of new drugs.
Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
作用机制
The mechanism of action of 1-Ethynyl-4-propylcyclohexane depends on its interaction with molecular targets and pathways. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various reaction mechanisms. The cyclohexane ring provides a stable framework that influences the compound’s reactivity and selectivity.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or receptors. The ethynyl group can form covalent bonds with active sites, altering the function of the target molecules. Further research is needed to elucidate the specific pathways involved.
相似化合物的比较
1-Ethynyl-4-propylcyclohexane can be compared with other cycloalkanes and ethynyl-substituted compounds. Similar compounds include:
1-Ethynylcyclohexane: Lacks the propyl group, making it less bulky and potentially more reactive.
4-Propylcyclohexane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
1-Ethynyl-4-methylcyclohexane: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the combination of the ethynyl and propyl groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
1-ethynyl-4-propylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-11-8-6-10(4-2)7-9-11/h2,10-11H,3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZLGBHXUTCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















